molecular formula C7H5ClFNO2 B1459179 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid CAS No. 1227499-71-9

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid

Cat. No. B1459179
M. Wt: 189.57 g/mol
InChI Key: FLUPBSHHXAQWEP-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, also known as CFPA, is a heterocyclic organic compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 g/mol . The IUPAC name for this compound is (3-chloro-5-fluoro-4-pyridinyl)acetic acid .


Synthesis Analysis

The synthesis of fluorinated pyridines like CFPA involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for CFPA is 1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

CFPA has a molecular weight of 189.57 g/mol . The compound is well-defined, and its identity is not claimed confidential .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have demonstrated the utility of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid in the synthesis of complex molecular structures. For example, research led by Ghandi, Zarezadeh, and Taheri (2012) showcased the compound's involvement in a one-pot, three-component Ugi reaction, resulting in the formation of novel substituted indoloketopiperazine derivatives with moderate to high yields. This highlights the compound's versatility in creating biologically active structures through efficient synthetic pathways (Ghandi, Zarezadeh, & Taheri, 2012).

Chemical Reactions and Methodologies

The compound has been central to developing innovative chemical reactions and methodologies. Research by Daykin et al. (2010) described the iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine, leading to the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds. This work underscores the potential of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid derivatives in constructing complex heteroaryl systems, which are crucial in medicinal chemistry and materials science (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).

Development of Novel Compounds

Further research has focused on the synthesis of new compounds with potential therapeutic applications. For instance, Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, starting from a chloro derivative. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant biological effects. This study exemplifies the broader utility of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid derivatives in drug discovery and development (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

2-(3-chloro-5-fluoropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPBSHHXAQWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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